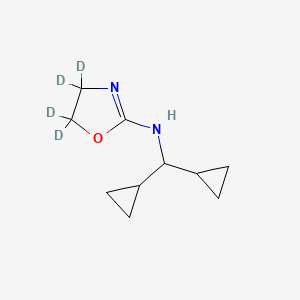

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine

Overview

Description

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine (DCPMO) is an important synthetic organic compound that has been widely used in the field of biochemistry and physiology. It is a chiral amine with a cyclopropyl group and two deuterium atoms that have been shown to have a wide range of biological activities. DCPMO has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, it has been used to study the structure and function of proteins and enzymes, and to investigate the structure and function of receptors.

Scientific Research Applications

Antihypertensive Therapy

Rilmenidine-d4 is primarily recognized for its antihypertensive properties . It selectively targets I1 imidazoline receptors, which are implicated in the regulation of sympathetic tone. By acting centrally and in the kidneys, it reduces sympathetic overactivity and inhibits the Na+/H+ antiport, leading to decreased blood pressure . This makes it a valuable agent in managing essential hypertension.

Cardiovascular Risk Management

Beyond its direct antihypertensive effects, Rilmenidine-d4 has been associated with improvements in cardiovascular risk factors . It shows promise in reducing left ventricular hypertrophy, improving glucose metabolism, and decreasing microalbuminuria, particularly in hypertensive patients with type 2 diabetes . These benefits suggest a role in the broader context of cardiovascular disease prevention.

Metabolic Syndrome Treatment

Patients with metabolic syndrome may benefit from Rilmenidine-d4 due to its positive effects on glucose tolerance and lipid profiles. By improving insulin sensitivity, it can play a part in the therapeutic approach to metabolic syndrome, which is a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .

Renal Function Preservation

Rilmenidine-d4’s ability to reduce microalbuminuria indicates its potential in preserving renal function. Microalbuminuria is an early sign of kidney damage, particularly relevant in diabetic nephropathy. The drug’s action in the kidneys could help in delaying the progression of renal impairment .

Anti-Aging Research

Recent studies have indicated that Rilmenidine-d4 could have applications in anti-aging research. Animal models treated with the drug have shown extended lifespan and slowed aging processes. This points to the possibility of repurposing Rilmenidine-d4 as a therapeutic agent in age-related conditions .

Mechanism of Action

Target of Action

The primary targets of Rilmenidine-d4, also known as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine, are the I1 imidazoline receptors located in the brainstem and kidneys . These receptors play a crucial role in modulating sympathetic tone and sodium and water reabsorption .

Mode of Action

Rilmenidine-d4 selectively binds to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . Furthermore, Rilmenidine-d4 acts in the kidney by inhibiting the sodium-hydrogen antiport . The overall antihypertensive effect of Rilmenidine-d4 is mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .

Pharmacokinetics

It is known that rilmenidine, the non-deuterated form, is well-tolerated and can be taken in combination for greater efficacy . More research would be needed to provide a detailed outline of Rilmenidine-d4’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Rilmenidine-d4’s action include a reduction in blood pressure and an improvement in glucose metabolism . In hypertensive patients, Rilmenidine-d4 has been shown to reduce left ventricular hypertrophy and microalbuminuria .

properties

IUPAC Name |

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509917 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rilmenidine-d4 | |

CAS RN |

85047-14-9 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

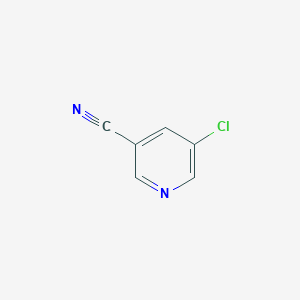

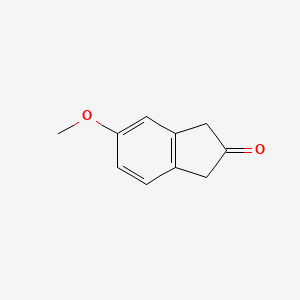

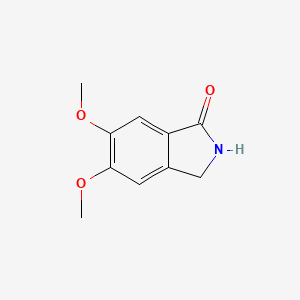

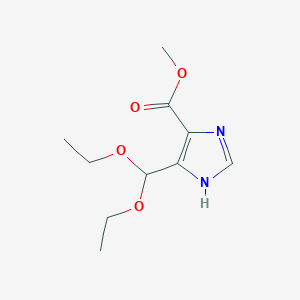

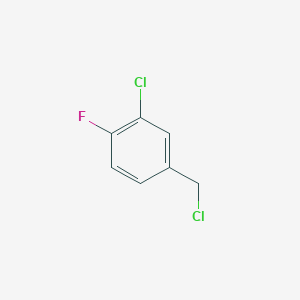

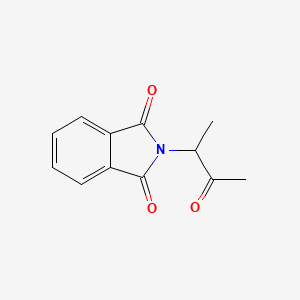

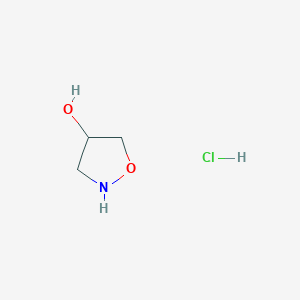

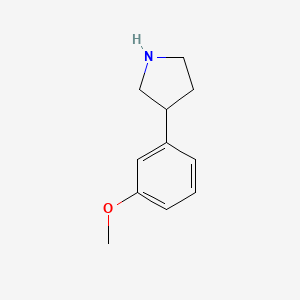

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)